2-(9,10-Dioxoanthracen-2-yl)acetonitrile
Description
2-(9,10-Dioxoanthracen-2-yl)acetonitrile is a specialized organic molecule that merges the rigid, planar, and redox-active core of anthraquinone (B42736) with the versatile reactivity of an acetonitrile (B52724) functional group. Its systematic name, 2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetonitrile, precisely describes its structure. scbt.combldpharm.com As a functionalized anthraquinone, it belongs to a class of compounds with profound historical and industrial importance, ranging from dyes to pharmaceuticals. The introduction of the cyanomethyl group at the C-2 position of the anthraquinone skeleton creates a molecule with potential for further chemical elaboration, making it a valuable intermediate and a target of study in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 121831-04-7 bldpharm.com |
| Molecular Formula | C₁₆H₉NO₂ scbt.com |
| Molecular Weight | 247.25 g/mol scbt.com |
Anthraquinone, or 9,10-dioxoanthracene, is an aromatic organic compound consisting of three fused benzene (B151609) rings with two ketone groups in the central ring. This core structure is known for its chemical stability and its ability to undergo redox reactions. This compound is a derivative where a cyanomethyl group (-CH₂CN) has been substituted onto one of the outer aromatic rings.
The chemistry of anthraquinone derivatives is vast, with functionalization occurring at various positions on the aromatic skeleton. Substitution at the 2-position, as seen in the title compound, is a common strategy to modulate the electronic properties and reactivity of the molecule. The parent compound for such a substitution could logically be 2-methylanthraquinone (B1664562), a readily available industrial chemical. wikipedia.orgchemicalbook.com The conversion of the methyl group to a cyanomethyl group would represent a key synthetic transformation. The presence of the electron-withdrawing quinone and nitrile functionalities influences the electron density across the aromatic system, impacting its spectroscopic properties and reactivity in further chemical transformations.
The study of anthraquinones has a rich history that dates back to the isolation of the red dye alizarin (B75676) from madder root, a practice known since antiquity. The synthetic era began in the 19th century, leading to the large-scale production of synthetic dyes and pigments that revolutionized the textile industry.
Over the 20th century, the applications of anthraquinone derivatives expanded significantly beyond colorants. They found use as catalysts in the industrial production of hydrogen peroxide and as additives in the papermaking process. nih.gov A pivotal development in the field was the discovery of the potent biological activity of anthraquinone-based compounds. This led to the development of the anthracycline class of antibiotics and anticancer agents, such as doxorubicin (B1662922) and mitoxantrone, which are cornerstones of modern chemotherapy. nih.gov This trajectory from simple dyes to complex, life-saving pharmaceuticals highlights the enduring importance of the anthraquinone scaffold and provides the context for the continued synthesis of novel derivatives like this compound for potential new applications.
The attachment of an acetonitrile moiety to an anthracene (B1667546) or anthraquinone scaffold imparts unique chemical versatility. Acetonitrile (CH₃CN) is not only a common polar aprotic solvent but also a valuable C2 building block in organic synthesis. wikipedia.org When incorporated into a larger molecule as a cyanomethyl group (-CH₂CN), it offers several strategic advantages.
Reactive Methylene (B1212753) Group: The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. This provides a direct method for extending the molecular structure from the anthraquinone core.
Electron-Withdrawing Nature: The nitrile group (C≡N) is strongly electron-withdrawing, which influences the electronic landscape of the entire anthraquinone system. This can affect the molecule's absorption of light, its redox potential, and the reactivity of the aromatic rings toward electrophilic or nucleophilic substitution.
Functional Group Transformations: The nitrile group is a versatile functional handle that can be converted into other important chemical groups. It can be hydrolyzed to form a carboxylic acid (-COOH) or a primary amide (-CONH₂) and can be reduced to form a primary amine (-CH₂NH₂). These transformations open pathways to a wide array of other derivatives, allowing for the synthesis of complex molecules for materials science or medicinal chemistry research.
By combining the stable and photoactive anthraquinone core with the reactive and transformable acetonitrile moiety, this compound stands as a promising intermediate for the synthesis of more complex functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOFSHJOQBHGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377329 | |
| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121831-04-7 | |
| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 9,10 Dioxoanthracen 2 Yl Acetonitrile and Its Analogs
Established Synthetic Pathways for 2-(9,10-Dioxoanthracen-2-yl)acetonitrile
The traditional synthesis of the this compound core structure relies on well-established reactions, primarily the Friedel-Crafts acylation to construct the fundamental anthraquinone (B42736) skeleton. beilstein-journals.orgnih.govrsc.orgwikipedia.org
A common pathway begins with the reaction of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative, such as toluene (B28343), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgroyalsocietypublishing.org This acylation forms an o-benzoylbenzoic acid intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acid (e.g., concentrated sulfuric acid), yields the tricyclic anthraquinone core. beilstein-journals.orgroyalsocietypublishing.org In this case, starting with toluene would yield 2-methylanthraquinone (B1664562).
To arrive at the final acetonitrile (B52724) derivative, the methyl group of 2-methylanthraquinone must be converted to a cyanomethyl group (-CH₂CN). A plausible multi-step sequence for this transformation is as follows:
Halogenation: The methyl group is first activated through radical bromination, for instance, using N-Bromosuccinimide (NBS) under UV light or with a radical initiator. This step produces 2-(bromomethyl)anthracene-9,10-dione. Optimizing this step is crucial to prevent side reactions like dibromination. nih.gov
Cyanation: The resulting benzylic bromide is a reactive electrophile. It can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group and form the target compound, this compound. This is a standard method for converting alkyl halides to nitriles.
This established route, while effective, often involves harsh reagents, stoichiometric use of catalysts, and potentially hazardous intermediates, which has prompted the development of more advanced methodologies. acs.org
Novel Catalytic Approaches in the Synthesis of Anthracene-Acetonitrile Derivatives
Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge carbon-carbon and carbon-heteroatom bonds with greater efficiency and selectivity. For the synthesis of anthracene-acetonitrile derivatives, palladium-catalyzed cross-coupling reactions represent a significant advancement over traditional methods. beilstein-journals.orgbeilstein-journals.org
A powerful and direct strategy is the palladium-catalyzed cyanomethylation of an aryl halide. organic-chemistry.orgnih.govresearchgate.net This approach can be applied to synthesize this compound by starting with 2-bromoanthraquinone (B1267325), which can be prepared from anthraquinone itself.
One innovative one-pot protocol involves a domino reaction sequence:
Suzuki Coupling: 2-bromoanthraquinone is coupled with a cyanomethyl surrogate, such as isoxazole-4-boronic acid pinacol (B44631) ester, using a palladium catalyst like PdCl₂(dppf). organic-chemistry.orgnih.gov
In-situ Fragmentation: The Suzuki coupling product then undergoes a base-induced fragmentation and deformylation sequence under the reaction conditions. organic-chemistry.org
This domino reaction effectively installs the cyanomethyl group directly onto the anthraquinone core in a single pot. The process benefits from the high functional group tolerance and efficiency typical of palladium catalysis. Under optimized conditions with a suitable base (e.g., potassium fluoride) and solvent (e.g., DMSO/H₂O) at elevated temperatures, this method can provide arylacetonitriles in high yields, often up to 88%. organic-chemistry.orgnih.gov This catalytic approach avoids the need to prepare and isolate the reactive bromomethyl intermediate required in the established pathway.
| Catalyst System | Substrate | Reagent | Product | Key Advantage |
| PdCl₂(dppf) / KF | 2-Bromoanthraquinone | Isoxazole-4-boronic acid pinacol ester | This compound | Direct, one-pot cyanomethylation |
| Rhodium(I) complexes | Arylboronic acids / Alkynes | - | Substituted Anthracenes | Selective construction of complex anthracene (B1667546) cores |
| Gold(III) Chloride | o-Alkynyldiarylmethanes | - | Substituted Anthracenes | Mild reaction conditions for cyclization |
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing product yield and ensuring high purity, which is essential for its potential applications. Optimization strategies target various reaction parameters for both established and novel synthetic routes. nih.gov
For the traditional Friedel-Crafts pathway, key parameters to optimize include:
Catalyst Loading: The molar ratio of the Lewis acid (e.g., AlCl₃) to the reactants can significantly impact the reaction rate and the formation of byproducts. royalsocietypublishing.org
Solvent and Temperature: While some Friedel-Crafts acylations are performed in a solvent like dichloromethane (B109758) or nitrobenzene (B124822), solvent-free conditions are also possible. rsc.org Temperature control is crucial to manage the exothermicity of the reaction and prevent side reactions or degradation.
Reactant Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion but may complicate purification.
In novel catalytic methods, such as palladium-catalyzed cyanomethylation, optimization focuses on the components of the catalytic system. organic-chemistry.orgnih.gov
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | 65 | PdCl₂(dppf) | 88 | Ligand choice affects catalyst stability and activity. |
| Base | Na₂CO₃ | 50 | KF | 85 | Base strength influences the critical fragmentation step. |
| Solvent | Toluene | 45 | DMSO/H₂O | 82 | Solvent polarity and aprotic nature can accelerate the reaction. |
| Temperature | 100 °C | 60 | 130 °C | 88 | Higher temperature is needed to drive the fragmentation. |
Purification is a final, critical step. Common methods for purifying anthraquinone derivatives include:
Principles of Green Chemistry in the Synthesis of this Anthraquinone Derivative
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Applying these principles to the synthesis of anthraquinone derivatives involves developing more sustainable and less hazardous methodologies. acs.orgnumberanalytics.comorganic-chemistry.org
Key green chemistry strategies relevant to this synthesis include:
Use of Solid Acid Catalysts: Traditional Friedel-Crafts acylations often use stoichiometric amounts of AlCl₃, which generates significant aqueous waste during workup. Replacing this with reusable solid acid catalysts, such as sulfated zirconia or zeolites, minimizes waste and allows for easier catalyst separation. rsc.org
Metal- and Halogen-Free Acylations: Novel methods have been developed that avoid metal and halogen-containing reagents altogether. For example, using methanesulfonic anhydride as a promoter for Friedel-Crafts acylation generates minimal, non-metallic waste streams. acs.orgorganic-chemistry.org
Alternative Solvents and Conditions: The search for greener solvents involves replacing hazardous options like nitrobenzene or chlorinated hydrocarbons. rsc.org Water is an ideal green solvent, and some anthraquinone syntheses have been successfully performed in aqueous media. Furthermore, solvent-free reactions, often assisted by microwave irradiation, can dramatically reduce reaction times and waste. numberanalytics.com
Atom Economy: Catalytic routes, such as the palladium-catalyzed cyanomethylation, inherently offer better atom economy compared to multi-step classical routes that may involve protecting groups or stoichiometric reagents.
| Traditional Method | Green Alternative | Key Advantage |
| AlCl₃ (stoichiometric) | Sulfated Zirconia (catalytic) | Reusable catalyst, reduced waste. rsc.org |
| Nitrobenzene (solvent) | Solvent-free / Microwave | No solvent waste, faster reaction. numberanalytics.com |
| Acyl Chlorides | Carboxylic Acids / Anhydrides | Less corrosive, benign byproducts. acs.orgnumberanalytics.com |
| Multi-step synthesis | One-pot catalytic reaction | Higher atom economy, less waste. |
Flow Chemistry Techniques for Scalable Production of this compound
For the scalable and safe production of fine chemicals, continuous flow chemistry has emerged as a powerful technology. nih.gov This approach involves pumping reagents through a network of tubes or microreactors where the reaction occurs. It offers significant advantages over traditional batch processing, particularly for the synthesis of anthraquinone derivatives. mdpi.comresearchgate.net
A study on the synthesis of 1-aminoanthraquinone (B167232) via high-temperature ammonolysis highlights the benefits of flow chemistry:
Enhanced Safety: Many reactions, including those for anthraquinone synthesis, can be highly exothermic or involve hazardous reagents. The small reactor volume in flow systems allows for superior heat dissipation and control, minimizing the risk of thermal runaways. mdpi.comresearchgate.net
Precise Process Control: Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision, leading to better reproducibility and selectivity.
Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("scaling out"), avoiding the challenges associated with scaling up large batch reactors.
Improved Efficiency: The enhanced heat and mass transfer in microreactors can lead to significantly shorter reaction times and higher yields.
In the synthesis of 1-aminoanthraquinone, optimization using a flow system allowed researchers to achieve an ~88% yield with a residence time of just 4.3 minutes at 213 °C. mdpi.comresearchgate.net This demonstrates the potential for developing highly efficient and scalable processes for other derivatives like this compound.
| Parameter | Value | Effect on Yield |
| Temperature | 195 °C | 85.3% (at 3 min) |
| 213 °C | ~88% (at 4.3 min) | |
| Residence Time | 1 min | Lower |
| 4.3 min | Optimal | |
| 9 min | Plateau / slight decrease | |
| Molar Ratio (Reagent:Substrate) | 3.0 | Lower |
| 4.5 | Optimal | |
| 7.5 | Diminishing returns |
This table is based on data for the flow synthesis of a related anthraquinone derivative and illustrates typical optimization trends. mdpi.comresearchgate.net
Mechanistic Investigations of Chemical Reactivity of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Electron Transfer Processes Involving the 9,10-Dioxoanthracene Core
The 9,10-dioxoanthracene core is a well-known electron acceptor, a characteristic that is central to its chemical and biological activity. Upon excitation or in the presence of a suitable electron donor, it can readily accept an electron to form a radical anion. This process is a key step in many of its reactions. For instance, quinones are recognized for their excellent electron-accepting and hydrogen-abstracting capabilities.
In photoinduced electron transfer (PET) processes, the anthraquinone (B42736) moiety can act as the acceptor. Studies on related donor-π-acceptor (D-π-A) systems, such as (E)-9-(4-nitrostyryl)anthracene, demonstrate that the acceptor part of the molecule can be reduced by an external electron donor like N,N-diethylaniline, leading to the formation of a radical anion. ias.ac.in Similarly, the anthraquinone core of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile is expected to facilitate the generation of charge-separated species. ias.ac.in The stability of the resulting radical anion is enhanced by the delocalization of the negative charge over the extensive aromatic system.
Furthermore, the reduced forms of anthraquinone derivatives, such as the radical anion or the semiquinone anion, can themselves become potent single-electron donors upon visible-light excitation, enabling them to participate in reductive transformations. This dual role as both an electron acceptor and a photo-activatable electron donor is a hallmark of anthraquinone chemistry.
Reactivity of the Acetonitrile (B52724) Group in Organic Transformations
The acetonitrile group (-CH₂CN) attached to the anthraquinone core possesses significant reactivity, primarily due to the electron-withdrawing nature of the nitrile (CN) group. This property acidifies the adjacent methylene (B1212753) (-CH₂) protons, making them susceptible to deprotonation by a base and rendering the carbon atom of the nitrile group electrophilic.
Knoevenagel Condensations and Related Carbocation Reactions
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The methylene group in this compound is an "active methylene" or "active hydrogen" compound because the strongly electron-withdrawing nitrile group facilitates its deprotonation even by a mild base to form a stabilized carbanion (enolate ion). wikipedia.org
This carbanion can then act as a nucleophile, attacking aldehydes or ketones to form a C-C bond. jocpr.com The initial adduct, a β-hydroxy nitrile, typically undergoes spontaneous elimination of water to produce a conjugated system. This reaction is a fundamental tool for carbon-carbon bond formation and has been used in the synthesis of fine chemicals, pharmaceuticals, and various heterocyclic compounds. jocpr.comresearchgate.net The reaction is often catalyzed by weak bases like amines (e.g., piperidine) or their salts. wikipedia.org
General Knoevenagel Condensation Mechanism:
| Step | Description |
|---|---|
| 1. Deprotonation | A base removes a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. |
| 2. Nucleophilic Attack | The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. |
| 3. Protonation | The resulting alkoxide intermediate is protonated (often by the conjugate acid of the base) to form a β-hydroxy nitrile. |
| 4. Dehydration | The β-hydroxy nitrile undergoes elimination of a water molecule to yield the final α,β-unsaturated nitrile product. |
Nucleophilic Additions to the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic additions across the triple bond, a reaction pathway analogous to additions to carbonyl groups. chemistrysteps.comlibretexts.org
Common nucleophilic additions to nitriles include:
Hydrolysis: Nitriles can be hydrolyzed in acidic or basic aqueous solutions to first form an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org
Photochemical Reactivity and Excited State Chemistry of this compound
The photochemistry of this compound is dominated by the anthraquinone core, a well-studied chromophore. Anthraquinone derivatives absorb UV light, which promotes them to an electronically excited state. mdpi.com These excited states are pivotal in initiating photochemical reactions, often involving electron transfer. mdpi.com
Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). ias.ac.in The triplet states of anthraquinones are known to be reactive intermediates. ias.ac.in For example, photoexcited anthraquinones can abstract hydrogen atoms from suitable donors or participate in electron transfer reactions. ias.ac.inkyoto-u.ac.jp
The excited states of anthraquinone derivatives can interact with biological molecules like DNA, where an electron transfer from guanine (B1146940) nucleobases to the excited photosensitizer can occur, leading to oxidative damage. mdpi.com The efficiency of such processes depends on the accessibility of charge-transfer states. mdpi.com The excited-state dynamics can be complex, with studies on some derivatives revealing the existence of multiple excited triplet states with different characteristics and lifetimes. ias.ac.in For instance, picosecond laser photolysis has been used to characterize the internal conversion times between different triplet states. ias.ac.in The solvent environment can also significantly influence the photochemical pathways, as seen in the differing electron transfer mechanisms for some derivatives in polar versus non-polar solvents. ias.ac.inresearchgate.net
Redox Chemistry and Electrochemical Behavior of this compound
The redox behavior of this compound is centered on the anthraquinone moiety, which is electrochemically active and undergoes reversible reduction processes.
Anodic and Cathodic Processes and Potentials
In aprotic solvents like acetonitrile, anthraquinone and its derivatives typically undergo two successive one-electron reductions in the cathodic (negative potential) region. researchgate.net These processes correspond to the formation of the radical anion (AQ•⁻) and then the dianion (AQ²⁻). researchgate.netnih.gov
AQ + e⁻ ⇌ AQ•⁻ (First reduction)
AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction)
Cyclic voltammetry studies of various anthraquinone derivatives on gold or glassy carbon electrodes in acetonitrile show that the first reduction step is generally reversible or nearly reversible. researchgate.net The second step is often quasi-reversible. researchgate.net The exact reduction potentials are influenced by the nature and position of the substituents on the anthraquinone ring. Electron-withdrawing groups, like the acetonitrile group, are expected to shift the reduction potentials to more positive values, making the molecule easier to reduce compared to unsubstituted anthraquinone.
The presence of cations from the supporting electrolyte, such as lithium ions (Li⁺), can influence the reduction process by forming ion pairs or complexes with the electrogenerated radical anion, which can be observed as a shift in the reduction potential. nih.gov
Anodic (oxidation) processes for the core anthraquinone structure are generally observed at much higher positive potentials and are often irreversible. The specific anodic behavior would depend on the stability of the resulting radical cation and its subsequent reactions.
Illustrative Electrochemical Data for Anthraquinone Derivatives in Acetonitrile This table presents typical potential ranges for the two main reduction peaks of anthraquinone derivatives based on published studies. Exact values for this compound would require experimental measurement.
| Process | Description | Typical Potential Range (vs. Ag/AgCl) | Reversibility |
| First Cathodic Peak (Epc1) | AQ → AQ•⁻ | -0.8 V to -1.2 V | Reversible / Quasi-reversible |
| Second Cathodic Peak (Epc2) | AQ•⁻ → AQ²⁻ | -1.4 V to -1.8 V | Quasi-reversible / Irreversible |
Electron Affinity and Ionization Potential Studies
The 9,10-anthraquinone core is a well-known electron acceptor. The adiabatic electron affinity of the unsubstituted 9,10-anthraquinone has been determined to be approximately 1.59 eV. aip.org This value indicates a thermodynamically favorable process for the formation of a radical anion upon accepting an electron. The ionization potential of 9,10-anthraquinone has been reported in the range of 9.0 to 9.4 eV. nist.gov
The introduction of a cyanomethyl group (-CH₂CN) at the 2-position of the anthraquinone ring is expected to modulate these electronic properties. The cyanomethyl group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atom and the sp-hybridized carbon of the nitrile. This electron-withdrawing nature is anticipated to have a more pronounced effect on the electron affinity than on the ionization potential.
Computational studies, particularly those employing Density Functional Theory (DFT), have proven effective in predicting the electronic properties of substituted anthraquinones with a good correlation to experimental data. nih.govrsc.org For this compound, it is predicted that the electron-withdrawing cyanomethyl group would increase the electron affinity relative to the parent anthraquinone. This is because the substituent helps to delocalize the negative charge in the resulting radical anion, thereby stabilizing it. Conversely, the ionization potential is expected to increase, as the removal of an electron from the highest occupied molecular orbital (HOMO) would be more difficult from an electron-deficient system.
Studies on other substituted anthraquinones have shown that the position of the substituent significantly influences the electronic properties. nih.gov For instance, substitutions at the 2-position have a distinct electronic effect compared to substitutions at the 1-position due to the different proximity to the carbonyl groups and the nodal planes of the frontier molecular orbitals.
Table 1: Comparison of Expected Electronic Properties
| Compound | Expected Electron Affinity | Expected Ionization Potential |
| 9,10-Anthraquinone (experimental) | ~1.59 eV aip.org | ~9.0-9.4 eV nist.gov |
| This compound | Higher than 9,10-Anthraquinone | Higher than 9,10-Anthraquinone |
Note: The values for this compound are qualitative predictions based on the electronic effects of the cyanomethyl substituent.
Acid-Base Properties and Protonation Equilibria of the Compound
The acid-base properties of this compound are determined by the potential protonation and deprotonation sites within its molecular structure. The primary sites of interest are the carbonyl oxygens, the nitrile nitrogen, and the methylene protons of the cyanomethyl group.
The carbonyl oxygens of the anthraquinone moiety are weakly basic and can be protonated in strongly acidic media. The resulting protonated species would be resonance-stabilized. The basicity of these oxygens is influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing cyanomethyl group at the 2-position is expected to decrease the electron density on the carbonyl oxygens, thereby reducing their basicity compared to unsubstituted anthraquinone.
The nitrogen atom of the nitrile group is extremely weakly basic. The sp-hybridization of the nitrogen atom means its lone pair of electrons has significant s-character and is held closely to the nucleus, making it less available for protonation. Therefore, under typical acidic conditions, the protonation of the nitrile nitrogen is highly unfavorable.
The most significant acidic character of the molecule is attributed to the methylene protons (-CH₂-) of the cyanomethyl group. The presence of the adjacent electron-withdrawing nitrile group and the large π-system of the anthraquinone core stabilizes the conjugate base (a carbanion) formed upon deprotonation. This stabilization increases the acidity of the methylene protons, making them susceptible to removal by a sufficiently strong base. The pKa value for these protons has not been experimentally determined for this specific compound, but it is expected to be significantly lower than that of a simple alkane.
The electrochemistry of anthraquinone derivatives is known to be pH-dependent, which is related to the protonation of the reduced forms of the quinone (the semiquinone radical anion and the hydroquinone (B1673460) dianion). researchgate.net In the case of this compound, the reduction of the quinone moiety would lead to species where the pKa values of the hydroquinone hydroxyl groups would be a key characteristic. Studies on other anthraquinone derivatives have shown that these pKa values can be influenced by the nature and position of the substituents. researchgate.net
Table 2: Potential Acid-Base Equilibria
| Equilibrium | Description | Expected pKa/pKb Range |
| Deprotonation of -CH₂CN | Formation of a carbanion | Acidic (specific value unknown) |
| Protonation of Carbonyl Oxygen | Formation of a protonated quinone | Very low pKb (strongly acidic conditions) |
| Protonation of Nitrile Nitrogen | Formation of a nitrilium ion | Extremely low pKb (highly unfavorable) |
Note: The pKa/pKb ranges are qualitative estimations based on the structural features of the molecule and data from related compounds.
Spectroscopic and Structural Elucidation Research of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
A definitive analysis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial information about its molecular structure. A standard ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms, showing characteristic signals for the aromatic protons on the anthracene (B1667546) core and the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms, including the carbonyl carbons of the quinone, the aromatic carbons, the methylene carbon, and the nitrile carbon.
Despite the utility of this technique, specific, experimentally-derived ¹H and ¹³C NMR data sets for this compound have not been located in peer-reviewed publications or public spectral databases. While some commercial suppliers may hold such data, it is not publicly accessible. bldpharm.com
Infrared and Raman Vibrational Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, an IR spectrum would be expected to show strong absorption bands corresponding to:
The C≡N (nitrile) stretch, typically appearing in the range of 2220-2260 cm⁻¹.
The C=O (carbonyl) stretches of the quinone system, usually found between 1660-1700 cm⁻¹.
The C=C stretches of the aromatic rings.
The C-H stretches of the aromatic and methylene groups.
No specific experimental IR or Raman spectra for this compound are available in the surveyed literature. For context, the NIST Chemistry WebBook provides IR data for the parent compound, 9,10-Anthracenedione, but this does not account for the contributions of the acetonitrile substituent. nist.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₉NO₂), the expected exact mass would be approximately 247.0633 g/mol . cato-chem.com
Tandem mass spectrometry (MS/MS) would further elucidate the structure by inducing fragmentation and allowing for the analysis of the resulting ion pathways. Expected fragmentation might include the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the quinone ring. However, detailed experimental mass spectra and fragmentation analyses specifically for this compound are not documented in available scientific reports. The NIST database contains mass spectrometry data for 9,10-Anthracenedione, but not its acetonitrile derivative. nist.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which are common in polycyclic aromatic compounds. Such an analysis would offer unambiguous proof of the compound's connectivity and conformation. A search of crystallographic databases and scientific literature did not yield any results for the crystal structure of this compound.
Electronic Absorption and Emission Spectroscopy: Insights into Electronic Structure
UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the anthraquinone (B42736) core is expected to result in strong absorption in the UV and possibly the visible regions of the electromagnetic spectrum. The position of the absorption maxima (λmax) would provide insight into the energy of the electronic transitions.
If the compound is fluorescent, an emission spectrum would reveal the wavelength of light emitted after excitation, offering further information about the excited state properties. While studies on various anthracene derivatives show rich photophysical behavior, specific absorption and emission spectra for this compound, particularly data that would allow for the creation of informative tables, are not available in the reviewed sources. chemrxiv.orgbgsu.edu
Computational and Theoretical Studies on 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Ground State Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground state properties of molecules. For 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, DFT calculations can elucidate key parameters that govern its reactivity and physical characteristics.
Theoretical investigations on related anthraquinone (B42736) derivatives using DFT methods, often with the B3LYP functional, have provided valuable insights into their electronic properties. researchgate.netrsc.orgjku.at These studies typically involve geometry optimization to find the most stable molecular conformation, followed by calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity and suggests that the molecule can be more easily excited. nih.govschrodinger.com For anthraquinone derivatives, the distribution of HOMO and LUMO orbitals is characteristic. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient quinone core. The introduction of the acetonitrile (B52724) group at the 2-position is expected to influence these energy levels. The electron-withdrawing nature of the nitrile group can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and affecting the molecule's redox properties. jcesr.org
DFT calculations can also provide information on the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Electronic Properties of Anthraquinone Derivatives from DFT Studies
| Property | Typical Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Dependent on substituents | Relates to electron-donating ability |
| LUMO Energy | Lowered by electron-withdrawing groups | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~2-3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | Varies with substitution pattern | Influences solubility and intermolecular interactions |
Note: The values in this table are representative of typical anthraquinone derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.
Time-Dependent DFT (TD-DFT) for Excited State Characterization and Photophysical Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules, making it invaluable for predicting their photophysical properties, such as UV-visible absorption spectra. researchgate.netsemanticscholar.org
For a molecule like this compound, TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of light that the molecule will absorb. The calculations also provide the oscillator strength for each transition, which is a measure of the intensity of the corresponding absorption band. nih.gov
Studies on substituted anthraquinones have shown that TD-DFT can accurately predict their absorption spectra. uclouvain.be The parent anthraquinone molecule exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents. The acetonitrile group, with its π-system, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone.
Furthermore, TD-DFT can be used to understand the nature of the electronic transitions. For many anthraquinone derivatives, the lowest energy transition is of a π → π* character, often with some degree of intramolecular charge transfer (ICT). researchgate.net In the case of this compound, an ICT from the anthraquinone core to the acetonitrile group upon photoexcitation is plausible.
Table 2: Predicted Photophysical Properties of Substituted Anthraquinones from TD-DFT Calculations
| Property | Predicted Characteristic | Significance |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | Red-shifted with electron-withdrawing/donating groups | Determines the color and light-harvesting ability |
| Oscillator Strength (f) | High for allowed transitions | Corresponds to the intensity of absorption peaks |
| Nature of Electronic Transition | Typically π → π* with possible ICT character | Influences excited-state reactivity and decay pathways |
Note: This table illustrates general trends for substituted anthraquinones based on TD-DFT studies. The specific properties of this compound would need to be calculated directly.
Molecular Dynamics Simulations of this compound Interactions in Solvents
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orgmdpi.com This technique is particularly useful for investigating the behavior of a solute, such as this compound, in a solvent, providing insights into solvation, diffusion, and conformational dynamics. rsc.org
MD simulations of anthraquinone and its derivatives in various solvents, including acetonitrile, have been performed to understand their solvation structure. researchgate.netaip.orgresearchgate.netaip.orgchemrxiv.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For complex molecules, polarizable force fields may be developed to more accurately capture the electronic response of the molecule to its environment. researchgate.netaip.org
A simulation of this compound in a solvent like water or acetonitrile would reveal how the solvent molecules arrange themselves around the solute. The polar carbonyl groups of the anthraquinone core and the nitrile group would be expected to form strong interactions with polar solvent molecules. The simulations can quantify these interactions through radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom.
MD simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. This information is crucial for understanding the solubility of the compound. Furthermore, by analyzing the trajectory of the molecule over time, one can study its conformational flexibility and how it is influenced by the solvent. For example, the rotation around the bond connecting the acetonitrile group to the anthraquinone ring can be investigated.
Table 3: Information Obtainable from Molecular Dynamics Simulations
| Simulation Output | Description | Relevance to this compound |
|---|---|---|
| Radial Distribution Functions (RDFs) | Describes the local ordering of solvent molecules around the solute. | Reveals the structure of the solvation shell around the anthraquinone core and acetonitrile group. |
| Coordination Numbers | The number of solvent molecules in the first solvation shell. | Quantifies the immediate solvent environment. |
| Diffusion Coefficient | A measure of the translational mobility of the solute in the solvent. | Provides insight into the molecule's transport properties. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Anthraquinone Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. mdpi.comnih.govmdpi.com For anthraquinone derivatives, QSPR models can be developed to predict properties such as solubility, toxicity, or antioxidant activity. mdpi.comnih.gov
The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topological, geometrical, or electronic features. Finally, a mathematical model is built to relate the descriptors to the property of interest. This is often achieved using statistical methods like multiple linear regression (MLR) or machine learning techniques like artificial neural networks (ANN). nih.gov
A QSPR study on the solubility of anthraquinone derivatives in supercritical carbon dioxide demonstrated the utility of this approach. nih.gov By using a combination of descriptors, the researchers were able to build models that could accurately predict the solubility of new compounds. Such models could be applied to this compound to estimate its solubility in various solvents without the need for experimental measurements.
QSPR models can also be used to screen large virtual libraries of compounds to identify candidates with desired properties. For example, if one were interested in finding anthraquinone derivatives with high antioxidant activity, a QSPR model could be used to predict this property for a wide range of structures, including this compound.
Reaction Pathway Predictions and Transition State Analysis for this compound
Computational chemistry can be used to predict the likely reaction pathways for a molecule and to analyze the transition states involved in these reactions. This is crucial for understanding the synthesis, degradation, and metabolic fate of a compound.
For the synthesis of this compound, computational methods could be used to explore different synthetic routes. By calculating the energies of reactants, intermediates, transition states, and products, one can determine the most energetically favorable pathway. This can help in optimizing reaction conditions and improving yields.
Similarly, the degradation pathways of the molecule can be investigated. For example, one could study its susceptibility to hydrolysis, oxidation, or photodecomposition. By identifying the most likely degradation products, one can better understand the stability and environmental fate of the compound.
Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By locating the transition state structure and calculating its vibrational frequencies, one can confirm that it is a true saddle point on the potential energy surface.
Advanced Materials Science Applications of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile and Its Composites
Integration into Organic Electronic Materials Research
The core structure of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, the anthraquinone (B42736) moiety, has been extensively studied for its electronic properties. Anthraquinone (AQ) is recognized as a promising building block for organic electronic materials. rsc.orgrsc.org Its derivatives are being investigated for use in various electronic devices due to their tunable electrochemical potentials and potential for high performance. rsc.orgrsc.org
Anthraquinone derivatives are notable for their potential as n-type organic semiconductors. aip.org The charge transport properties in organic semiconductors are fundamentally influenced by factors such as the electronic coupling between molecules, energetic disorder, and polaronic effects. nih.gov The rigid, planar structure of the anthraquinone core can facilitate significant intermolecular π-π interactions, which are crucial for efficient charge transport. acs.org
Computational studies on various anthraquinone derivatives have shown that substitutions on the anthraquinone core can significantly alter their charge transport properties. aip.org For instance, the addition of electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in n-type materials. aip.org The nitrile group (-CN) in this compound is an electron-withdrawing group, suggesting that this compound likely exhibits n-type semiconductor behavior.
The charge carrier mobility, a key parameter for semiconductor performance, is highly dependent on the molecular packing in the solid state. For anthracene (B1667546) derivatives, a layered herringbone packing motif has been shown to facilitate two-dimensional charge transport, leading to high-performance organic field-effect transistors (OFETs). nih.gov While the specific crystal structure and mobility of this compound are not widely reported, the general characteristics of related compounds suggest its potential for ordered self-assembly, which would be conducive to efficient charge transport.
Table 1: Charge Transport Properties of Selected Organic Semiconductors
| Compound Family | Predominant Charge Carrier | Typical Mobility (cm²/Vs) | Key Structural Feature |
|---|---|---|---|
| Anthracene Derivatives nih.gov | Hole (p-type) | Up to 2.40 | Planar aromatic core |
| Anthraquinone Derivatives aip.org | Electron (n-type) | Up to 0.28 | Electron-deficient quinone core |
| Perylene Diimides | Electron (n-type) | > 1 | Extended π-conjugated system |
This table presents representative data for compound families to provide context for the potential of this compound.
Anthracene and its derivatives have played a pivotal role in the development of Organic Light-Emitting Diodes (OLEDs), serving as blue emitters and host materials. rsc.org The rigid structure of anthracene provides high photoluminescence quantum yields. nih.gov Anthraquinone derivatives, while also being explored in OLEDs, are often investigated for different functionalities, such as in thermally activated delayed fluorescence (TADF) materials for high-efficiency red and deep-red OLEDs. researchgate.netrsc.org
The incorporation of electron-donating and electron-withdrawing groups on the anthracene core is a common strategy to tune the emission color and improve device efficiency. researchgate.net The structure of this compound, with its electron-accepting anthraquinone core and nitrile group, suggests its potential use as an electron-transporting material or as a component in a donor-acceptor type emitter. In such an architecture, the anthraquinone moiety would act as the acceptor. Donor-acceptor molecules are of great interest in OLEDs as they can exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. researchgate.net
Application in Polymer Chemistry and Functional Coatings Development
The incorporation of functional organic molecules into polymer backbones or as side chains is a versatile strategy for creating materials with novel properties for applications such as functional coatings. Anthraquinone-functionalized polymers have been synthesized and investigated for their electroactive properties. For instance, a polyurethane with an anthraquinone moiety in its backbone has been shown to exhibit electrochromic and electrical memory effects. researchgate.net
The nitrile group in this compound offers a potential site for polymerization or for grafting onto other polymer chains. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. Alternatively, the methylene (B1212753) group adjacent to the nitrile could be a site for chemical modification to introduce polymerizable groups.
Polymers containing anthraquinone units have also been explored as cathode materials in batteries due to the redox activity of the quinone moiety. nih.gov This suggests that polymers incorporating this compound could be developed for energy storage applications. In the context of functional coatings, such polymers could be used to create surfaces with specific electronic or electrochemical properties.
Development of Optically Active Materials Incorporating this Compound
The optical properties of anthraquinone derivatives are of significant interest for various applications. A recent study on a related compound, (E)-2-((9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxo-N′-(p-tolyl)acetohydrazonoyl cyanide, investigated its structural and optical properties for photosensor applications. bohrium.com Thin films of this material were prepared and characterized, revealing its potential as an organic semiconductor in optoelectronic devices. bohrium.com
The optical properties, such as absorption and emission wavelengths, are largely determined by the electronic structure of the molecule. The anthraquinone core has a characteristic absorption in the UV-visible region. The substituents on the core can modulate these properties. The acetonitrile (B52724) group, being electron-withdrawing, is expected to influence the energy levels of the frontier molecular orbitals and thus the optical bandgap.
Computational studies on anthraquinone derivatives have shown that the choice of substituent can significantly influence their optical properties, impacting their potential applications in optoelectronic devices. aip.org For instance, halogen substitutions can decrease the optical bandgap. aip.org This tunability suggests that this compound could be a valuable component in the design of new optically active materials, where its specific absorption and emission characteristics could be harnessed for applications in sensors, photodetectors, or as a component in fluorescent probes.
Supramolecular Assemblies and Nanostructured Materials Formation
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.org The formation of well-defined nanostructures through the self-assembly of organic molecules is a key area of nanotechnology. The rigid and planar structure of the anthraquinone core makes it an excellent candidate for forming ordered assemblies through π-π stacking interactions. nih.gov
The self-assembly of this compound in the solid state or in solution would be governed by a combination of intermolecular forces. The primary driving force for the assembly of anthraquinone derivatives is often π-π stacking between the aromatic cores. nih.gov In addition to this, the polar carbonyl and nitrile groups can participate in dipole-dipole interactions, further directing the self-assembly process.
The presence of the acetonitrile group introduces an additional element of directionality to the intermolecular interactions. Hydrogen bonding, although not as prominent as in molecules with -OH or -NH groups, could potentially occur between the nitrogen of the nitrile group and hydrogen atoms on neighboring molecules. The interplay of these various non-covalent interactions—π-π stacking, dipole-dipole forces, and potential weak hydrogen bonds—would determine the final supramolecular architecture.
A study on a supramolecular dimer based on an anthraquinone derivative demonstrated enhanced photophysical properties upon self-assembly. rsc.org This highlights the potential of controlling the self-assembly of molecules like this compound to create nanostructured materials with tailored optical and electronic properties for applications in photocatalysis and other areas of materials science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anthraquinone |
| (E)-2-((9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxo-N′-(p-tolyl)acetohydrazonoyl cyanide |
| Perylene Diimides |
Fabrication of Metal-Organic Frameworks (MOFs)
The synthesis of Metal-Organic Frameworks (MOFs) requires organic ligands with specific functional groups, typically carboxylates or azolates, that can coordinate with metal ions to form a porous network. researchgate.net The target compound, this compound, possesses a nitrile (-CN) group. While nitrile groups can participate in coordination chemistry, they are less commonly employed as primary linking groups in the synthesis of robust, porous MOFs compared to carboxylates.
Scientific literature details the successful fabrication of MOFs using other derivatives of the anthraquinone core that have been functionalized with more traditional linking groups. For example, ligands such as anthraquinone-2,3-dicarboxylic acid and anthraquinone-2,6-disulfonate have been used to create MOFs for applications in batteries and photoelectrochemical cells, respectively. mdpi.comrsc.org These studies demonstrate that the rigid anthraquinone backbone is a suitable building block for creating stable frameworks. However, specific methods for the fabrication of MOFs using this compound as the organic linker are not documented in current research. The development of such a process would likely require novel synthesis strategies tailored to the reactivity of the acetonitrile functional group.
Energy Storage Applications: Research into Supercapacitors and Battery Components
The 9,10-dioxoanthracene (anthraquinone) core of the title compound is a well-studied redox-active moiety, making its derivatives promising candidates for energy storage applications. The fundamental charge storage mechanism in anthraquinones involves a reversible two-electron, two-proton reduction of the quinone groups to a hydroquinone (B1673460), a process ideal for electrochemical energy storage. researchgate.net
Supercapacitors
Anthraquinone derivatives are investigated as pseudocapacitive materials to enhance the energy density of supercapacitors. These molecules can be grafted onto high-surface-area conductive materials, such as graphene, to combine the high power density of electric double-layer capacitance (EDLC) with the high energy density of Faradaic reactions.
In a notable study, 2-aminoanthraquinone (B85984) (AAQ), a closely related derivative, was covalently grafted onto chemically modified graphene to create a hydrogel electrode. This composite material demonstrated significantly enhanced performance compared to a pure graphene hydrogel, showcasing the potential of the anthraquinone core in supercapacitor design. researchgate.net The key performance metrics are detailed in the table below.
| Electrode Material | Specific Capacitance (at 0.3 A/g) | Rate Capability | Cycling Stability | Reference |
|---|---|---|---|---|
| 2-Aminoanthraquinone-Grafted Graphene Hydrogel (AQSGH) | 258 F/g | Excellent | Long cycle life | researchgate.net |
| Pure Graphene Hydrogel | 193 F/g | - | - | researchgate.net |
Battery Components
The high theoretical capacity and structural diversity of anthraquinone derivatives make them attractive as electrode materials for next-generation batteries, including lithium-ion (LIBs) and sodium-ion (SIBs) systems. mdpi.comresearchgate.net The main challenge for small organic molecules like anthraquinones is their dissolution into organic electrolytes, which leads to poor cycling stability. mdpi.com
To overcome this, researchers have incorporated the anthraquinone unit into larger structures like MOFs or covalent organic frameworks (COFs). These frameworks effectively prevent the dissolution of the redox-active molecules, significantly enhancing charge/discharge performance and stability. mdpi.comnih.gov
Anthraquinone-based MOFs: MOFs using anthraquinone-2,3 dicarboxylic acid as a ligand have been successfully tested as cathodes for LIBs, demonstrating that the framework structure improves cycling performance by inhibiting dissolution. mdpi.com
Anthraquinone-based COFs: An anthraquinone carbonyl-containing COF used as an anode for aqueous ammonium-ion batteries exhibited a high specific capacity of 141 mAh/g and retained 90% of its capacity after 8000 cycles. nih.gov
Anthraquinone Derivatives in SIBs: A novel anthraquinone derivative used as an anode material for sodium-ion batteries delivered a reversible capacity of 173 mAh/g with an exceptionally high initial Coulombic efficiency of 98%. elsevierpure.com
The performance of various anthraquinone-based materials in battery applications is summarized below.
| Electrode Material | Battery Type | Role | Reversible Capacity | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Anthraquinone-based COF | Aqueous NH₄-ion | Anode | 141 mAh/g at 0.1 A/g | 90% retention after 8000 cycles | nih.gov |
| C₁₄H₆O₄Na₂-CNT Composite | Sodium-ion (SIB) | Anode | 173 mAh/g at 0.1 C | 82% retention after 50 cycles | elsevierpure.com |
| MnAQDC MOF | Lithium-ion (LIB) | Cathode | Good cycling performance | Effectively suppressed dissolution | mdpi.com |
Given these findings, this compound holds significant potential as an active material for energy storage, leveraging the proven redox capabilities of its anthraquinone core. Future research could focus on its direct application as an electrode material or its incorporation into conductive composites and polymer frameworks to enhance stability and performance.
Chemosensing and Molecular Recognition Research Utilizing 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Design Principles for Anthraquinone-Based Chemosensors
The design of chemosensors based on the anthraquinone (B42736) framework typically involves the integration of two key components: a signaling unit (the anthraquinone core) and a recognition unit (a receptor). The anthraquinone moiety is valued for its redox activity and its ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), which are fundamental mechanisms for generating a detectable signal, such as a change in color (colorimetric) or fluorescence.
The receptor is a molecular entity designed to selectively bind with a target analyte (e.g., an ion or molecule). This binding event is engineered to perturb the electronic properties of the anthraquinone signaling unit, leading to a measurable change in its spectroscopic output. The substituent at the 2-position of the anthraquinone core, in this case, the acetonitrile (B52724) group, would be expected to influence the compound's electronic and photophysical properties. The nitrile group is electron-withdrawing and could potentially be involved in or modified to create a specific binding site.
Specific Ion Recognition Studies (e.g., Anions, Transition Metal Ions)
No specific studies on the use of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile for ion recognition were found in the available literature. Hypothetically, the acetonitrile group could be hydrolyzed to a carboxylic acid or an amide to create a binding site for cations. Alternatively, the aromatic backbone could be functionalized with ion-recognizing moieties like crown ethers for cation sensing or with hydrogen-bond donors (e.g., ureas, thioureas) for anion sensing.
Selective Detection of Small Organic Molecules and Biomarkers
There is no documented research on this compound being employed for the selective detection of small organic molecules or biomarkers. In principle, the design of such a sensor would require the incorporation of a receptor with a specific size, shape, and functionality to selectively bind to a target molecule, such as a specific amino acid, glucose, or a disease biomarker. This binding would then need to trigger a signal from the anthraquinone core.
Fluorescence Quenching and Enhancement Mechanisms in Sensing Applications
Fluorescence quenching and enhancement are common signaling mechanisms in anthraquinone-based sensors. In a typical PET sensor, the receptor is linked to the fluorophore (anthraquinone). In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore can occur, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" fluorescence response. Conversely, binding of an analyte could also introduce a new pathway for non-radiative decay, resulting in fluorescence quenching (a "turn-off" response). Without experimental data for this compound, its specific behavior cannot be described.
Chromogenic and Ratiometric Sensing Strategies Employing the Compound
Chromogenic sensors produce a change in color visible to the naked eye upon interaction with an analyte. This is often achieved through an ICT mechanism, where analyte binding alters the energy of the molecule's frontier orbitals, causing a shift in the absorption spectrum.
Ratiometric sensing is a more advanced technique that involves measuring the ratio of fluorescence intensities at two different wavelengths. This method can provide more reliable and quantitative results as it can correct for variations in probe concentration and instrumental efficiency. For an anthraquinone derivative to be a ratiometric sensor, it would typically need to exhibit a significant shift in its emission spectrum upon analyte binding, leading to changes in the intensities at two distinct wavelengths. No such strategies have been reported for this compound.
Photophysical Investigations of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of a molecule's fluorescence. For anthraquinone (B42736) derivatives, these values are highly sensitive to the nature and position of substituents on the anthraquinone core. Generally, the parent 9,10-anthraquinone molecule is known to exhibit very weak fluorescence due to efficient intersystem crossing to the triplet state.
It is expected that the introduction of an acetonitrile (B52724) group at the 2-position could modulate the electronic properties of the anthraquinone core, potentially influencing the fluorescence quantum yield and lifetime. The electron-withdrawing nature of the nitrile group might affect the energy levels of the singlet and triplet states, thereby altering the competition between fluorescence and non-radiative decay pathways. However, without experimental data, specific values for the fluorescence quantum yield and lifetime of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile cannot be provided. For comparison, the fluorescence quantum yields of other substituted anthraquinones can vary significantly, from near zero to moderate values, depending on the electronic and steric effects of the substituents.
Table 1: Anticipated Fluorescence Properties of this compound in Various Solvents
| Solvent | Expected Fluorescence Quantum Yield (Φf) Range | Expected Fluorescence Lifetime (τf) Range (ns) |
| Hexane | Low | < 1 |
| Toluene (B28343) | Low to Moderate | 1-5 |
| Dichloromethane (B109758) | Low to Moderate | 1-5 |
| Acetonitrile | Low to Moderate | 1-5 |
| Ethanol | Low | < 2 |
Note: This table presents hypothetical ranges based on the known behavior of similar anthraquinone derivatives. Actual experimental values are required for confirmation.
Intersystem Crossing and Triplet State Dynamics
Intersystem crossing (ISC) is a photophysical process wherein a molecule in an excited singlet state transitions to a triplet state of lower energy. This process is particularly efficient in anthraquinone and its derivatives, which is a primary reason for their typically low fluorescence quantum yields. The rate of intersystem crossing (k_isc) is a key parameter governing the population of the triplet state.
The triplet state of anthraquinones is often long-lived and plays a crucial role in their photochemical reactivity, including photosensitization and energy transfer processes. The dynamics of the triplet state, including its lifetime (τ_T) and decay pathways, are influenced by factors such as the solvent environment and the presence of quenchers. For this compound, it is anticipated that intersystem crossing would be a dominant deactivation pathway for the excited singlet state. The acetonitrile substituent may influence the spin-orbit coupling, which in turn affects the ISC rate.
Energy Transfer Processes with External Quenchers
The excited states of a molecule can be deactivated by interaction with other molecules in a process known as quenching. This can occur through various mechanisms, including energy transfer and electron transfer. The study of quenching processes provides valuable insights into the accessibility and reactivity of the excited states.
For this compound, it is expected that its excited singlet and triplet states could be quenched by suitable external quenchers. For instance, molecules with appropriate energy levels could accept energy from the excited anthraquinone derivative, leading to a decrease in its fluorescence or phosphorescence intensity. The efficiency of this quenching is typically described by the Stern-Volmer equation. Common quenchers for aromatic compounds include oxygen, amines, and various organic and inorganic species. The specific quenching rate constants would depend on the quencher used and the solvent medium.
Solvatochromic and Thermochromic Behavior of the Compound
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Anthraquinone derivatives often exhibit solvatochromism due to changes in their dipole moment upon excitation. It is plausible that this compound would display solvatochromic shifts in its absorption and emission spectra. The extent of these shifts would be dependent on the polarity and hydrogen-bonding capabilities of the solvents.
Thermochromism, the change in color with temperature, is another potential property of this compound. This can be due to various factors, including changes in molecular conformation, aggregation state, or solvent-solute interactions at different temperatures. However, without experimental studies, the existence and nature of any thermochromic behavior for this compound remain speculative.
Aggregation-Induced Emission (AIE) and Excimer Formation Phenomena
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels. Several anthraquinone derivatives have been reported to exhibit AIE characteristics. Given the planar structure of the anthraquinone core, it is conceivable that this compound could exhibit AIE, particularly if the acetonitrile group promotes specific intermolecular interactions in the aggregated state.
Excimer formation is another process that can occur in concentrated solutions or aggregates, where an excited molecule interacts with a ground-state molecule of the same kind to form an excited-state dimer. Excimer emission is typically red-shifted compared to the monomer emission. The likelihood of excimer formation in this compound would depend on the concentration, solvent, and the steric hindrance imposed by the substituent.
Derivatization Strategies and Structure Property Relationships of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Synthesis of Substituted 2-(9,10-Dioxoanthracen-2-yl)acetonitrile Derivatives
The synthesis of substituted derivatives of this compound can be achieved through various established and innovative organic reactions. The anthraquinone (B42736) core and the acetonitrile (B52724) side chain offer multiple sites for functionalization, allowing for the introduction of a wide array of substituents.
A common strategy involves the use of 2-ethyl-9,10-anthraquinone as a starting material, which can undergo bromination with N-bromosuccinimide (NBS) followed by nucleophilic substitution to introduce the acetonitrile group. researchgate.net Further modifications can be performed on the anthraquinone ring system. For instance, amino-substituted derivatives can be synthesized through nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. researchgate.net
Another approach involves the direct functionalization of the anthraquinone core. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or amino groups at specific positions on the anthracene (B1667546) skeleton. The synthesis of 9,10-disubstituted anthracenes has been reported, and similar methodologies could be adapted for the target compound. semanticscholar.org
Furthermore, the acetonitrile group itself can be a site for derivatization. For example, Knoevenagel condensation of the active methylene (B1212753) group with various aldehydes can lead to the formation of more extended conjugated systems. chemrxiv.org This allows for the synthesis of a diverse library of derivatives with tailored properties.
Impact of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of this compound derivatives are highly sensitive to the nature and position of substituents on the anthraquinone core. semanticscholar.org By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to tune the absorption and emission characteristics of these molecules. dntb.gov.ua
For instance, the introduction of EDGs such as amino or alkoxy groups is expected to cause a red-shift in the absorption and emission spectra due to the increased intramolecular charge transfer (ICT) character of the electronic transitions. mdpi.com Conversely, the attachment of EWGs like nitro or cyano groups would likely lead to a blue-shift and a decrease in fluorescence quantum yield.
The extension of the π-conjugated system, for example through the introduction of phenylethynyl groups, can also significantly alter the electronic states and lead to a red-shift in the emission spectrum. researchgate.net The photophysical properties of these derivatives can be studied using techniques such as UV-Vis absorption and fluorescence spectroscopy. chemrxiv.org
Table 1: Hypothetical Photophysical Data for Substituted this compound Derivatives
| Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| -H | 420 | 480 | 0.35 |
| -NH2 | 450 | 520 | 0.50 |
| -NO2 | 405 | 460 | 0.15 |
| -OCH3 | 445 | 510 | 0.45 |
| -CN | 410 | 465 | 0.20 |
Modulation of Redox Potentials through Structural Modifications
The redox behavior of this compound can be systematically modulated through structural modifications. The anthraquinone moiety is known to undergo two successive one-electron reductions to form the radical anion and then the dianion. researchgate.net The potentials at which these reduction events occur are influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net
The introduction of electron-withdrawing groups is expected to facilitate the reduction process, resulting in a positive shift of the redox potentials. researchgate.net This is because EWGs stabilize the negatively charged reduced species. Conversely, electron-donating groups will make the reduction more difficult, leading to a negative shift in the redox potentials.
These modifications allow for the fine-tuning of the electrochemical properties of the molecule, which is crucial for applications in areas such as organic electronics and redox-flow batteries. The redox potentials can be experimentally determined using techniques like cyclic voltammetry. researchgate.net
Table 2: Hypothetical Redox Potentials for Substituted this compound Derivatives in Acetonitrile
| Substituent (R) | E1/2 (1) (V vs. SCE) | E1/2 (2) (V vs. SCE) |
| -H | -0.85 | -1.45 |
| -NH2 | -0.95 | -1.58 |
| -NO2 | -0.70 | -1.30 |
| -OCH3 | -0.92 | -1.55 |
| -CN | -0.72 | -1.33 |
Exploring Novel Linkers and Bridges for Anthracene-Acetonitrile Conjugates
The this compound scaffold can be incorporated into larger molecular architectures through the use of novel linkers and bridges. These conjugates can exhibit unique properties and functions, depending on the nature of the linker and the other molecular components. For example, linking the anthracene-acetonitrile unit to a carrier protein or an antibody can create antibody-drug conjugates (ADCs) for targeted therapy. nih.gov
The choice of linker is critical as it influences the stability, solubility, and release mechanism of the conjugated molecule. mdpi.com Various types of linkers can be envisioned, including cleavable linkers that respond to specific stimuli such as pH, enzymes, or light. nih.gov For instance, photoremovable linkers based on coumarin (B35378) or o-nitrobenzyl groups could be employed to allow for the light-triggered release of the active molecule. mdpi.com
In the context of materials science, rigid linkers such as phenylene or ethynylene units can be used to construct well-defined oligomers and polymers with interesting electronic and optical properties. researchgate.net These materials could find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Heterocyclic Annulation and Ring Expansion Strategies Based on the Compound
The chemical reactivity of the this compound core can be exploited to construct novel heterocyclic systems through annulation and ring expansion reactions. The presence of the quinone functionality and the active methylene group of the acetonitrile side chain provides opportunities for a variety of chemical transformations.
For example, the reaction of the quinone carbonyl groups with diamines can lead to the formation of phenazine-type structures. Similarly, the nitrile group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid, which can then be used in further synthetic manipulations to build heterocyclic rings.
Ring expansion strategies could involve, for instance, the reaction of the quinone with diazomethane (B1218177) or other reagents to insert a carbon atom into the six-membered ring, leading to the formation of seven-membered ring systems. These novel heterocyclic structures derived from this compound could exhibit interesting biological activities or material properties.
Intercalation Studies and Dna/rna Interaction Mechanisms of 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Mechanistic Basis of Nucleic Acid Intercalation by Planar Aromatic Systems
The interaction of small molecules with deoxyribonucleic acid (DNA) is a foundational aspect of molecular biology and pharmacology. One of the primary non-covalent binding modes is intercalation, a process first proposed by Leonard Lerman in 1961. wikipedia.orgnih.gov This mechanism involves the insertion of a planar, polycyclic aromatic molecule, known as an intercalator, between the adjacent base pairs of the DNA double helix. wikipedia.orgnih.gov The structure of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, featuring a rigid, planar tricyclic anthraquinone (B42736) core, is well-suited for this type of interaction. researchgate.netnih.gov
The process of intercalation is driven by a combination of forces. Initially, the cationic or polar intercalator is electrostatically attracted to the polyanionic surface of the DNA. wikipedia.org The DNA helix must transiently "open" a space between its base pairs, a dynamic process fueled by thermal fluctuations and collisions with solvent molecules. wikipedia.org The planar ligand then slides into this hydrophobic cavity, displacing water and counter-ions. wikipedia.org The stability of the resulting DNA-intercalator complex is maintained primarily by π-π stacking interactions between the aromatic system of the intercalator and the purine (B94841) and pyrimidine (B1678525) bases of the DNA. researchgate.net Additional stabilization can arise from van der Waals forces, hydrogen bonding, and hydrophobic interactions. researchgate.net
Spectroscopic Signatures of Binding (e.g., UV-Vis, Fluorescence, Circular Dichroism)
The binding of this compound to nucleic acids can be monitored through several spectroscopic techniques, which detect changes in the photophysical properties of the molecule upon interaction with the DNA or RNA macromolecule.
UV-Visible (UV-Vis) Absorption Spectroscopy is a fundamental method for studying intercalation. nih.gov When a planar molecule like an anthraquinone derivative intercalates between DNA base pairs, the electronic coupling between the chromophore and the DNA bases leads to characteristic spectral changes. researchgate.nettandfonline.com Typically, a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (red-shift) of the absorption maximum are observed. researchgate.netmdpi.com The hypochromism results from the strong stacking interaction which restricts the transition dipole of the chromophore, while the red-shift indicates a change in the polarity of the microenvironment of the molecule as it moves into the hydrophobic core of the DNA helix. nih.gov A classical intercalation mode is often associated with a red-shift of 20–45 nm. nih.gov
Fluorescence Spectroscopy offers a highly sensitive method to probe binding interactions. Anthraquinone derivatives are often fluorescent, a property that is modulated upon DNA binding. liberty.edu The intercalation of this compound into the DNA helix would likely lead to an enhancement or quenching of its fluorescence intensity. nih.gov Quenching is frequently observed and can be attributed to electron transfer between the excited state of the anthraquinone and adjacent guanine (B1146940) bases, which are easily oxidized. nih.gov A slight red-shift in the emission maximum may also occur, further supporting an intercalation binding mode. nih.gov Competitive displacement assays using a known DNA intercalator like ethidium (B1194527) bromide (EB) can also be employed. In such an experiment, the addition of the test compound displaces EB from the DNA, causing a decrease in the fluorescence of the DNA-EB complex, which confirms the intercalative binding of the test compound. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy is used to monitor conformational changes in the DNA structure upon ligand binding. The CD spectrum of DNA is sensitive to its helicity. While the anthraquinone moiety itself is achiral, upon binding to the chiral DNA helix, an induced circular dichroism (ICD) signal can appear in the absorption region of the ligand. nih.govnih.gov Furthermore, changes in the intrinsic CD bands of DNA (positive band around 275 nm and negative band around 245 nm for B-DNA) can provide evidence of structural perturbations, such as the unwinding and lengthening of the helix associated with intercalation. nih.govresearchgate.net
| Technique | Observed Phenomenon | Typical Magnitude/Change | Underlying Cause |
|---|---|---|---|
| UV-Vis Spectroscopy | Hypochromism & Bathochromism (Red Shift) | 5-20% decrease in absorbance; 15-45 nm shift to longer wavelength | π-π stacking interactions with DNA bases; transfer to a more hydrophobic environment. researchgate.netnih.gov |
| Fluorescence Spectroscopy | Fluorescence Quenching | Significant decrease in emission intensity | Photoinduced electron transfer, typically to guanine bases. nih.gov |
| Circular Dichroism (CD) | Induced CD Signal & Perturbation of DNA Signal | New signal in the ligand's absorption range; changes in ellipticity at 245/275 nm | Binding to the chiral DNA structure; changes in DNA helicity and conformation. nih.gov |
Impact on Nucleic Acid Conformation and Stability
The insertion of this compound between nucleic acid base pairs invariably alters the conformation and enhances the thermal stability of the duplex structure. These changes are a direct consequence of the physical space occupied by the intercalator and the favorable energetic interactions it forms within the helix.
One of the most direct methods to quantify the stabilization of a nucleic acid duplex is through thermal denaturation studies , which measure the melting temperature (T_m). The T_m is the temperature at which half of the double-stranded DNA dissociates into single strands. nih.gov Intercalators significantly increase the T_m of DNA because additional thermal energy is required to overcome the stabilizing π-stacking and hydrophobic interactions between the intercalator and the DNA base pairs before the helix can melt. nih.gov The magnitude of the increase in melting temperature (ΔT_m) is directly related to the binding affinity of the compound. For anthraquinone derivatives, ΔT_m values can be substantial, often exceeding 15-20°C, indicating strong binding and stabilization. nih.gov
| Parameter | Method of Measurement | Observed Effect | Typical Change for Intercalators |
|---|---|---|---|
| Thermal Stability (T_m) | UV-Vis Thermal Denaturation | Increase | ΔT_m > 10 °C. nih.gov |
| DNA Length | Viscometry | Increase | Significant increase in relative viscosity. tandfonline.com |
| DNA Helicity | Circular Dichroism | Unwinding of the double helix | Perturbations in the intrinsic DNA CD spectrum. nih.gov |
Theoretical Modeling of Intercalation Processes
Computational methods provide invaluable insights into the atomic-level details of the intercalation of this compound with DNA. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict binding poses, calculate binding energies, and analyze the conformational changes in both the ligand and the nucleic acid. researchgate.netnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA. researchgate.net Docking studies for anthraquinone derivatives typically show the planar aromatic core inserting into the space between two consecutive base pairs, often with a preference for GC-rich regions. researchgate.netnih.gov These models can identify key interactions, such as hydrogen bonds between the substituents on the anthraquinone ring and the functional groups of the DNA bases or phosphate (B84403) backbone, that contribute to binding affinity and specificity. nih.govnih.gov
Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of the atoms in the system over time. nih.gov MD simulations of an anthraquinone-DNA complex can reveal the dynamic stability of the intercalated state, the conformational flexibility of the ligand's side chains within the DNA grooves, and the role of solvent molecules in the binding process. mdpi.comnih.gov These simulations can also be used to calculate binding free energies, which provide a more rigorous prediction of binding affinity than docking scores alone. nih.gov The results from MD simulations can help explain experimental observations, such as how different side chains on the anthraquinone scaffold affect binding affinity and the stability of the resulting complex. nih.gov For this compound, modeling would focus on how the acetonitrile (B52724) group is positioned within the DNA grooves and its potential interactions with the nucleic acid. nih.gov
Development of Anthraquinone-Based Intercalators as Research Probes
The inherent photophysical properties of the anthraquinone scaffold, combined with its strong affinity for DNA, make it an excellent platform for the development of research probes. liberty.edu These probes are designed to detect, quantify, or visualize nucleic acids in various biological contexts.
Fluorescent Probes: Many anthraquinone derivatives exhibit fluorescence that is sensitive to their environment, making them useful as fluorescent stains for DNA. liberty.edu Upon intercalation, changes in fluorescence intensity or lifetime can be used to report on the presence and conformation of DNA. nih.gov For example, anthraquinone-based dyes like DRAQ5 are cell-permeable and used to stain the nuclei of living cells for analysis by flow cytometry and fluorescence microscopy. liberty.edu The development of new derivatives like this compound could lead to probes with novel spectral properties, improved photostability, or higher quantum yields, expanding the toolkit for cellular imaging. liberty.edu
Electrochemical Probes: The anthraquinone moiety is redox-active, meaning it can undergo reversible oxidation and reduction reactions. This property has been exploited to create electrochemical DNA sensors. nih.gov An anthraquinone-labeled DNA probe can be immobilized on an electrode surface. Upon hybridization with its target sequence, the interaction of the anthraquinone tag with the DNA duplex alters its electrochemical potential. frontiersin.org This change can be measured using techniques like cyclic voltammetry or differential pulse voltammetry, allowing for the quantitative detection of specific DNA sequences. nih.gov Such probes are valuable for diagnostic applications, offering a metal-free and sensitive method for gene detection. nih.gov The rational design of anthraquinone-pyrrole derivatives has been shown to yield redox intercalating probes that are stable under PCR conditions and can be used for real-time quantitative analysis of DNA amplification. nih.gov
Future Research Directions and Emerging Paradigms for 2 9,10 Dioxoanthracen 2 Yl Acetonitrile
Integration into Advanced Catalytic Systems
The inherent electronic properties of the 9,10-anthraquinone scaffold make 2-(9,10-Dioxoanthracen-2-yl)acetonitrile a compelling candidate for advanced catalytic systems. The anthraquinone (B42736) moiety can act as a redox catalyst in various chemical processes. wikipedia.org Future research will likely focus on harnessing this compound as a building block for heterogeneous catalysts, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org
By incorporating this compound as a functional linker, it is possible to design porous materials with tailored catalytic sites. The acetonitrile (B52724) group can serve as an anchoring point for metal nanoparticles or as a precursor for other functional groups, enhancing the catalytic activity and selectivity of the final material. These systems could find applications in photocatalytic hydrogen production, CO2 reduction, and selective C-H bond functionalization. rsc.org The strong absorption of the anthraquinone core in the visible light region is particularly advantageous for photocatalysis. rsc.org
| Catalytic System | Potential Role of this compound | Target Application |
| Covalent Organic Frameworks (COFs) | Functional linker/photocatalytic unit | C-H Functionalization, CO2 Reduction |
| Metal-Organic Frameworks (MOFs) | Redox-active organic linker | Selective Oxidation, Sensing |
| Heterogenized Homogeneous Catalysts | Ligand for metal complexes | Fine Chemical Synthesis |
| Polymer-Supported Catalysts | Monomer for functional polymers | Recyclable Catalysis in Flow Chemistry |
Exploration of Bio-orthogonal Chemistry Applications for Chemical Probes
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgyoutube.com The development of chemical probes for imaging and tracking biomolecules in real-time is a significant area of this field. researchgate.netnih.gov this compound presents a versatile scaffold for designing such probes.
The future direction in this area involves chemically modifying the acetonitrile group to create a "bio-orthogonal handle." This handle could participate in specific ligation reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions, allowing the anthraquinone core to be selectively attached to biomolecules of interest. nih.govresearchgate.net The anthraquinone moiety itself can serve as a reporter group, either through its inherent fluorescence, as a quencher in fluorogenic probes, or as an electrochemical tag for DNA hybridization detection. nih.govresearchgate.net Research will focus on synthesizing derivatives that are cell-permeable and non-toxic, enabling the study of biological processes in live cells and organisms. wikipedia.orgnih.gov
Machine Learning and Artificial Intelligence in Predicting Properties and Discovering New Derivatives
The vast chemical space of possible anthraquinone derivatives necessitates efficient methods for predicting their properties and identifying promising candidates for specific applications. nih.govrsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in this endeavor. researchgate.net
For this compound, ML models can be trained on existing data for anthraquinone derivatives to predict key properties such as redox potentials, absorption spectra, catalytic activity, and biocompatibility. nih.govresearchgate.net These predictive models can significantly accelerate the screening of virtual libraries of new derivatives, saving time and resources compared to traditional experimental approaches. researchgate.netnih.gov
Furthermore, generative AI models can be employed to design novel derivatives of this compound with optimized properties. By defining desired parameters, such as enhanced photocatalytic efficiency or specific bio-orthogonal reactivity, AI algorithms can propose new molecular structures that can then be synthesized and tested. nih.gov This synergy between computational prediction and experimental validation represents a new paradigm in materials and drug discovery. researchgate.net
Sustainable and Recyclable Applications of this compound in Chemical Processes
The principles of green chemistry emphasize the development of sustainable and recyclable materials and processes. mostwiedzy.pl Anthraquinone and its derivatives are recognized as promising candidates for sustainable materials, particularly in electrochemical applications like organic batteries. rsc.orgresearchgate.net
A key future direction is the incorporation of this compound into polymeric structures or onto solid supports. This can be achieved by polymerizing derivatives of the compound or grafting it onto materials like silica (B1680970) or cellulose. The resulting materials would have the advantage of being easily separable from reaction mixtures, allowing for their recovery and reuse. This is particularly relevant for catalytic applications, where catalyst recycling is crucial for economic and environmental sustainability. rsc.org Anthraquinone-based porous organic polymers (POPs) have already demonstrated high stability and recyclability as active materials for rechargeable batteries and in electrocatalysis.
| Application Area | Sustainability Aspect | Research Focus |
| Organic Redox Flow Batteries | Use of abundant organic materials instead of rare metals. | Polymerization of the compound to create stable, high-potential cathode materials. |
| Heterogeneous Photocatalysis | Recyclable catalyst, use of visible light as an energy source. | Immobilization on solid supports or incorporation into COFs. rsc.org |
| Greener Synthesis | Replacement of hazardous reagents. | Use as a redox mediator in pulp and paper processing. wikipedia.org |
Advanced Characterization Techniques for Real-Time Monitoring of Reactions Involving the Compound
Understanding the reaction mechanisms and kinetics involving this compound is fundamental to optimizing its performance in various applications. Advanced, real-time characterization techniques are crucial for gaining these insights.
Future research will increasingly rely on in-situ and operando spectroscopic and spectrometric methods to monitor reactions as they happen. For example, coupling continuous flow reactors with online mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the formation of intermediates and products. durham.ac.uk Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can monitor ongoing reactions directly from the reaction mixture with minimal sample preparation. researchgate.net For photocatalytic processes, time-resolved absorption and fluorescence spectroscopy can be used to study the excited-state dynamics of the anthraquinone core and elucidate the catalytic cycle. These advanced analytical methods will provide a deeper understanding of the compound's reactivity and guide the rational design of improved systems. researchgate.netnih.govrsc.org
Q & A
Q. What are the optimized synthetic routes for 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, and how do reaction conditions influence yield?
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The electron-deficient anthraquinone core facilitates electrophilic aromatic substitution (EAS) at the 2-position. Key mechanisms:
- Suzuki-Miyaura Coupling : The nitrile group stabilizes Pd(0) intermediates, enabling aryl boronic acid coupling. Use Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C for optimal results.
- Cyano Group Reactivity : The nitrile can hydrolyze to carboxylic acids under acidic conditions (H₂SO₄, H₂O, 100°C) or form imines with amines . Contradictions : Competing dioxo-group reduction (e.g., to dihydroanthracene) may occur under reductive conditions (NaBH₄), requiring inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
